N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S2.ClH/c1-16-5-8-18(9-6-16)31(27,28)14-11-21(26)25(13-12-24(2)3)22-23-19-10-7-17(29-4)15-20(19)30-22;/h5-10,15H,11-14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOQFRYPJFRXQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride is a synthetic compound notable for its complex structure and potential biological applications. This compound is characterized by the presence of a dimethylamino group, a methoxybenzo[d]thiazole moiety, and a tosyl group, which contribute to its pharmacological properties. Its molecular formula is with a molecular weight of approximately 405.9 g/mol.
Chemical Structure
The structural features of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₂₄ClN₃O₂S |
| Molecular Weight | 405.9 g/mol |
| CAS Number | 1185040-14-5 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of fibroblast growth factor receptor 4 (FGFR4), which is implicated in several types of cancer. The unique structural features of this compound may enhance its binding affinity to FGFR4, making it a candidate for further development in cancer therapeutics .
Pharmacological Studies
Research has shown that compounds similar to this compound exhibit significant biological activity, particularly in the context of cancer research. For instance, studies have indicated that these compounds can inhibit various enzymes involved in tumor progression, including ubiquitin ligases, which play critical roles in protein degradation and cell cycle regulation .
Case Studies
- Inhibition of FGFR4 : A study investigating the inhibitory effects on FGFR4 demonstrated that derivatives similar to this compound exhibited potent inhibitory activity, leading to reduced proliferation of cancer cells expressing FGFR4 .
- Antitumor Activity : In vivo studies using animal models have shown that the administration of this compound resulted in significant tumor regression in xenograft models, suggesting its potential as an effective antitumor agent .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares functional motifs with several classes of bioactive molecules:
Key Observations :
Physicochemical Properties
- Higher melting points correlate with rigid cores (e.g., quinoxaline at 230–232°C ) compared to flexible propanamide chains.
Solubility :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
